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Compound of Interest

Compound Name: 2-Aminothiophene-3-carbonitrile

Cat. No.: B183302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Aminothiophene-3-carbonitrile, a

versatile heterocyclic compound with significant applications in medicinal chemistry and

materials science. This document details its chemical identity, physicochemical properties,

synthesis protocols, and key biological activities, with a focus on its role as a scaffold in drug

discovery.

Chemical Identity and Synonyms
The compound with the chemical structure featuring a thiophene ring substituted with an amino

group at position 2 and a nitrile group at position 3 is formally identified by its IUPAC name.

IUPAC Name: 2-aminothiophene-3-carbonitrile[1]

This compound is also known by a variety of synonyms in scientific literature and commercial

catalogs. These include:

2-Amino-3-cyanothiophene[2][3]

2-Amino-3-thiophenecarbonitrile[1]

2-amino-thiophene-3-carbonitrile[1]

2-amino-3-thenonitrile[1]
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AKOS 92285[2]

AKOS B014697[2]

ART-CHEM-BB B014697[2]

Physicochemical and Spectral Data
The fundamental physicochemical properties of 2-Aminothiophene-3-carbonitrile are

summarized in the table below, providing a quick reference for laboratory use.

Property Value Reference

CAS Number 4651-82-5 [1][2][3][4][5]

Molecular Formula C5H4N2S [1][2][3][4][5]

Molecular Weight 124.17 g/mol [1][4]

Appearance
White to light yellow to light

orange powder/crystalline solid
[2][3]

Melting Point 104-108 °C [2][5][6]

Boiling Point 318 °C [2][6]

Density 1.33 g/cm³ [2][6]

Flash Point 146 °C [2][6]

pKa -0.28 ± 0.10 (Predicted) [2]

InChI Key
XVGHZFWFGXDIOU-

UHFFFAOYSA-N
[1][4][5]

SMILES C1=CSC(=C1C#N)N [1][4]

Spectral data is crucial for the identification and characterization of 2-Aminothiophene-3-
carbonitrile. Key spectral features are available in public databases, including 1H NMR and IR

spectra[1].
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Synthesis and Experimental Protocols
The most prominent method for the synthesis of 2-aminothiophenes is the Gewald reaction.

This multicomponent reaction offers a versatile and efficient route to this class of compounds.

General Gewald Synthesis Protocol
The Gewald reaction typically involves the condensation of a carbonyl compound (aldehyde or

ketone) with an active methylene nitrile (like malononitrile) and elemental sulfur in the presence

of a basic catalyst.

Experimental Protocol:

A general procedure for the synthesis of 2-aminothiophene-3-carbonitrile derivatives via a

modified Gewald reaction is as follows[7]:

Knoevenagel Condensation: In a 50 mL flask equipped with a condenser and a magnetic

stirring bar, introduce 0.016 mol of the starting ketone (e.g., acetophenone), 0.019 mol of

malononitrile, and 0.019 mol of ammonium acetate.

Heat the mixture at 60 °C for 7 hours.

After cooling, add 30 mL of dichloromethane.

Wash the organic phase with water (2 x 20 mL), dry over magnesium sulfate, filter, and

evaporate the solvent under reduced pressure.

Recrystallize the resulting intermediate, an α,β-unsaturated malononitrile, from methanol.

Gewald Cyclization: Suspend the purified intermediate and elemental sulfur (1.2 equivalents)

in tetrahydrofuran.

Heat the mixture to 35 °C and add a 1.0 equivalent solution of sodium bicarbonate.

Stir the mixture for 1 hour.

Transfer the reaction mixture to a separatory funnel and wash with 12.5% aqueous NaCl.
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The final product, 2-aminothiophene-3-carbonitrile, can be isolated by crystallization.

Applications in Drug Discovery and Materials
Science
2-Aminothiophene-3-carbonitrile and its derivatives are of significant interest to researchers

in drug development due to their wide range of biological activities. The thiophene ring serves

as a valuable scaffold in medicinal chemistry.

Biological Activities
Antimicrobial and Antifungal Activity: Derivatives of 2-aminothiophene have demonstrated

notable antibacterial and antifungal properties, making them promising candidates for the

development of new anti-infective agents[4].

Anticancer Activity: Several studies have reported the in vitro antitumor activity of 2-

aminothiophene derivatives against various cancer cell lines[4].

Adenosine A1 Receptor Modulation: Compounds based on the 2-aminothiophene scaffold

have been identified as allosteric enhancers of the adenosine A1 receptor, which has

implications for treating cardiovascular and other diseases[4].

Materials Science
The unique electronic properties of the thiophene ring make 2-Aminothiophene-3-carbonitrile
a useful building block for the synthesis of functional materials, such as conductive polymers

and organic light-emitting diodes (OLEDs)[4].

Signaling Pathway and Experimental Workflow
The role of 2-aminothiophene derivatives as allosteric modulators of the adenosine A1 receptor

(A1AR) is a key area of research. The following diagram illustrates a typical experimental

workflow to assess the activity of these compounds on A1AR-mediated signaling.
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Caption: Workflow for assessing A1AR allosteric modulation.

This workflow demonstrates the process of treating cells expressing the A1 adenosine receptor

with a 2-aminothiophene derivative, stimulating the receptor with an agonist, and then

measuring the downstream signaling effects, such as the phosphorylation of ERK1/2, via

Western blotting. This allows researchers to quantify the modulatory effect of the compound on

receptor activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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